molecular formula C10H10F2O3 B13536690 2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid

2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B13536690
M. Wt: 216.18 g/mol
InChI Key: LPFYURDZVUSIPU-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further substituted with two fluorine atoms on the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The ethoxy and difluoroacetic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and difluoroacetic acid groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-2,2-difluoroacetic acid: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxyphenyl)-2,2-dichloroacetic acid: Similar but with chlorine atoms instead of fluorine atoms.

Uniqueness

2-(3-Ethoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of both ethoxy and difluoroacetic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H10F2O3/c1-2-15-8-5-3-4-7(6-8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)

InChI Key

LPFYURDZVUSIPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(=O)O)(F)F

Origin of Product

United States

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